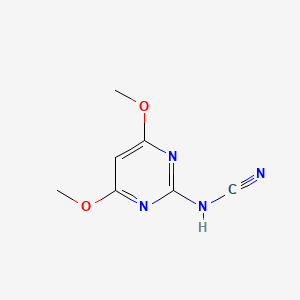
Acetamide, N-(4-benzylcyclohexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(4-benzylcyclohexyl)-: is an organic compound with the molecular formula C15H21NO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 4-benzylcyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: One common method for synthesizing Acetamide, N-(4-benzylcyclohexyl)- involves the reaction of 4-benzylcyclohexylamine with acetic anhydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction.
Industrial Production: On an industrial scale, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Acetamide, N-(4-benzylcyclohexyl)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized products, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced amide derivatives.
Substitution: The compound can undergo substitution reactions, where the benzyl group or the cyclohexyl ring can be substituted with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: Reduced amide derivatives.
Substitution Products: Substituted benzyl or cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Acetamide, N-(4-benzylcyclohexyl)- can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: The compound can be incorporated into polymers and other materials to modify their properties, such as thermal stability and mechanical strength.
Biology:
Biochemical Studies: The compound can be used as a probe in biochemical studies to investigate enzyme-substrate interactions and other biological processes.
Medicine:
Drug Development:
Industry:
Solvents and Additives: The compound can be used as a solvent or additive in various industrial processes, including the production of coatings, adhesives, and lubricants.
Wirkmechanismus
The mechanism of action of Acetamide, N-(4-benzylcyclohexyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Vergleich Mit ähnlichen Verbindungen
N-Benzylacetamide: Similar in structure but lacks the cyclohexyl ring.
N-Cyclohexylacetamide: Similar in structure but lacks the benzyl group.
N-(4-Methylbenzyl)acetamide: Similar in structure but has a methyl group on the benzyl ring.
Uniqueness: Acetamide, N-(4-benzylcyclohexyl)- is unique due to the presence of both the benzyl and cyclohexyl groups, which can impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
102585-29-5 |
|---|---|
Molekularformel |
C15H21NO |
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
N-(4-benzylcyclohexyl)acetamide |
InChI |
InChI=1S/C15H21NO/c1-12(17)16-15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3,(H,16,17) |
InChI-Schlüssel |
MHHGDPVUHFIQTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1CCC(CC1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


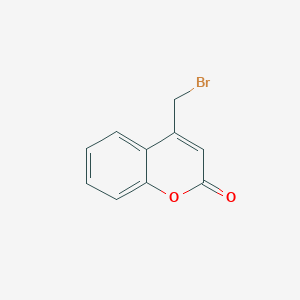
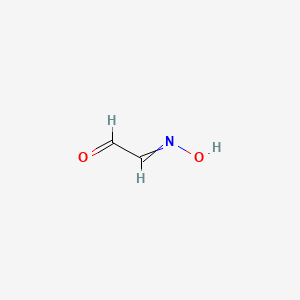
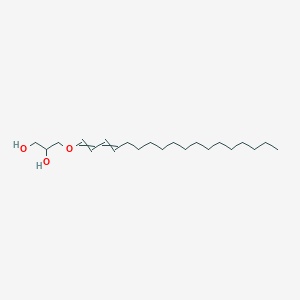

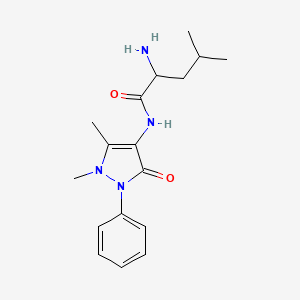
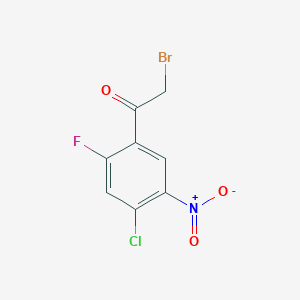

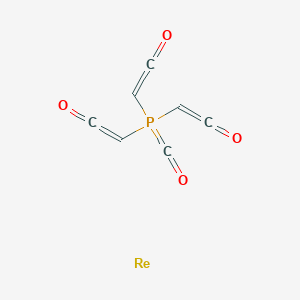
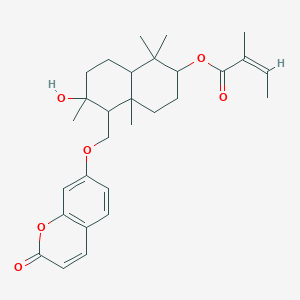
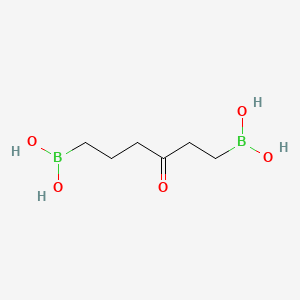
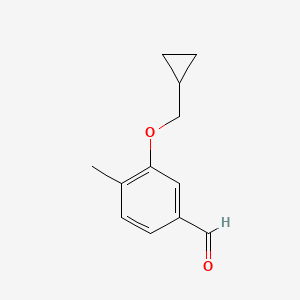
![methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14078482.png)
![trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate](/img/structure/B14078483.png)
